molecular formula C17H18BrNO B12733726 1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- CAS No. 73799-23-2

1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)-

Cat. No.: B12733726
CAS No.: 73799-23-2
M. Wt: 332.2 g/mol
InChI Key: XFTVOHWWEQGXLS-HNNXBMFYSA-N
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Description

1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- is a complex organic compound with the molecular formula C17H18BrNO. It is known for its unique structure, which includes a benzazepine core, a bromine atom, and various functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor to form the benzazepine ring system.

    Bromination: Introduction of the bromine atom at the 8th position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to interact with dopamine receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- stands out due to its unique combination of functional groups and its specific interactions with molecular targets. Its bromine atom and hydroxyl group contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

73799-23-2

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

(5S)-8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C17H18BrNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m0/s1

InChI Key

XFTVOHWWEQGXLS-HNNXBMFYSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H](C1)C3=CC=CC=C3)O)Br

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br

Origin of Product

United States

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